3'-Nitro[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
3’-Nitro[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H9NO3 It consists of a biphenyl structure with a nitro group at the 3’ position and an aldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Nitro[1,1’-biphenyl]-2-carbaldehyde typically involves the nitration of biphenyl followed by formylation. One common method is the nitration of 1,1’-biphenyl to introduce the nitro group at the 3’ position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3’-nitro-1,1’-biphenyl is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride to obtain 3’-Nitro[1,1’-biphenyl]-2-carbaldehyde.
Industrial Production Methods
Industrial production of 3’-Nitro[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Nitro[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3’-Amino[1,1’-biphenyl]-2-carbaldehyde.
Oxidation: 3’-Nitro[1,1’-biphenyl]-2-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Nitro[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Nitro[1,1’-biphenyl]-2-carbaldehyde depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Contains a nitro group and an aldehyde group but lacks the biphenyl structure, leading to different chemical properties and reactivity.
4-Nitro[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with the nitro group at the 4’ position, which can affect its reactivity and applications.
Uniqueness
3’-Nitro[1,1’-biphenyl]-2-carbaldehyde is unique due to the specific positioning of the nitro and aldehyde groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3-nitrophenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-11-4-1-2-7-13(11)10-5-3-6-12(8-10)14(16)17/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNRGLBMCOYHKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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